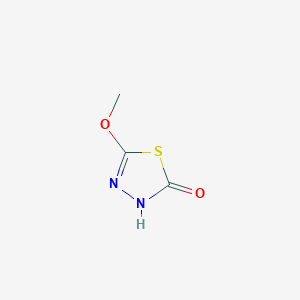
3-Chloro-N-methylaniline hydrochloride
Descripción general
Descripción
3-Chloro-N-methylaniline hydrochloride, also known as 3-Chloro-N-méthylaniline, chlorhydrate, is a compound with the molecular formula CHClN . It has an average mass of 178.059 Da and a monoisotopic mass of 177.011200 Da . It is also known as a secondary amine .
Molecular Structure Analysis
The molecular structure of 3-Chloro-N-methylaniline hydrochloride is represented by the formula CHClN . The average mass is 178.059 Da, and the monoisotopic mass is 177.011200 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-N-methylaniline hydrochloride include a molecular weight of 178.06 g/mol . More specific properties such as boiling point, melting point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Application in Organic Synthesis
Scientific Field
Organic Chemistry
Summary of the Application
N-Methyl-3-chloroaniline is a secondary amine that is often used as a starting material in organic synthesis . It can undergo C3 borylation in the presence of an iridium catalyst .
Methods of Application
The specific method of application can vary depending on the desired end product. However, in the case of C3 borylation, the process typically involves reacting N-Methyl-3-chloroaniline with an iridium catalyst under controlled conditions .
Results or Outcomes
The outcome of this process is the borylated product, which can be used as a building block in further synthetic reactions .
Application in the Preparation of Isoindolinedione Derivatives
Summary of the Application
N-Methyl-3-chloroaniline can be used as a starting material in the preparation of isoindolinedione derivatives .
Methods of Application
The specific method of application can vary depending on the desired end product. However, in the case of isoindolinedione derivatives, the process typically involves reacting N-Methyl-3-chloroaniline with other reagents under controlled conditions .
Results or Outcomes
The outcome of this process is the isoindolinedione derivative, which can be used as a building block in further synthetic reactions .
Application in the Preparation of Ethanediamine Derivatives
Summary of the Application
N-Methyl-3-chloroaniline can be used as a starting material in the preparation of ethanediamine derivatives .
Methods of Application
The specific method of application can vary depending on the desired end product. However, in the case of ethanediamine derivatives, the process typically involves reacting N-Methyl-3-chloroaniline with other reagents under controlled conditions .
Results or Outcomes
The outcome of this process is the ethanediamine derivative, which can be used as a building block in further synthetic reactions .
Application in the Preparation of 2-Bromoethyl Derivatives
Summary of the Application
N-Methyl-3-chloroaniline can be used as a starting material in the preparation of 2-bromoethyl derivatives .
Methods of Application
The specific method of application can vary depending on the desired end product. However, in the case of 2-bromoethyl derivatives, the process typically involves reacting N-Methyl-3-chloroaniline with other reagents under controlled conditions .
Results or Outcomes
The outcome of this process is the 2-bromoethyl derivative, which can be used as a building block in further synthetic reactions .
Application in the Preparation of Dihydrochloride Derivatives
Summary of the Application
N-Methyl-3-chloroaniline can be used as a starting material in the preparation of dihydrochloride derivatives .
Methods of Application
The specific method of application can vary depending on the desired end product. However, in the case of dihydrochloride derivatives, the process typically involves reacting N-Methyl-3-chloroaniline with other reagents under controlled conditions .
Results or Outcomes
The outcome of this process is the dihydrochloride derivative, which can be used as a building block in further synthetic reactions .
Safety And Hazards
The safety data sheet for a related compound, 4-Chloroaniline, indicates that it is hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . It’s important to handle such compounds with appropriate safety measures.
Propiedades
IUPAC Name |
3-chloro-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYIRCWXUTXYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610583 | |
| Record name | 3-Chloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-methylaniline hydrochloride | |
CAS RN |
152428-07-4 | |
| Record name | 3-Chloro-N-methylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60610583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















